
9-Bromophenanthrene
Overview
Description
9-Bromophenanthrene (CAS: 573-17-1) is a halogenated polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₄H₉Br and a molecular weight of 257.13 g/mol.
Preparation Methods
Bromination Using Layered Double Hydroxides (LDHs)
Reaction Mechanism and Conditions
The patent CN107151197B discloses a method where phenanthrene undergoes bromination using potassium bromide (KBr) and zinc-aluminum-bromate LDHs (ZnAl-BrO₃-LDHs) in a mixed solvent of acetic acid and water. The LDHs act as a bromine reservoir, releasing Br⁻ ions under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, with the bromine atom directed to the 9-position due to steric and electronic effects of the phenanthrene framework.
Key parameters include:
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Molar ratio : Phenanthrene:KBr:ZnAl-BrO₃-LDHs = 1:0.9:0.6
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Temperature : 20–70°C (optimal at 30°C)
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Reaction time : 2–5 hours (optimal at 4 hours)
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Solvent system : Acetic acid:water (3:1 v/v)
The reaction mixture is extracted with methylene chloride, washed with water, and purified via column chromatography (petroleum ether:ethyl acetate = 15:1) to yield 9-bromophenanthrene as white crystals (64–65°C melting point).
Yield and Advantages
This method achieves a 70% yield with high regioselectivity. The use of ZnAl-BrO₃-LDHs enhances bromine utilization (≈85% efficiency) and minimizes waste, as the LDHs can be regenerated. Compared to traditional bromination agents like Br₂, this approach reduces corrosive byproducts and eliminates the need for hazardous gas handling .
Radical-Initiated Bromination
Limitations and Scalability
Radical bromination requires strict anhydrous conditions and inert atmospheres, increasing operational complexity. Additionally, the formation of di-brominated byproducts necessitates careful purification. However, the high yield and compatibility with electron-deficient arenes make this method valuable for specialized applications .
Grignard Reagent-Mediated Synthesis
Challenges
Grignard reagents are moisture-sensitive and require cryogenic conditions (−78°C), limiting industrial scalability. Furthermore, competing side reactions (e.g., ortho-bromination) reduce regioselectivity compared to LDH or radical methods .
Comparative Analysis of Methods
Mechanistic Insights and Optimization Strategies
Role of ZnAl-BrO₃-LDHs
The LDH structure ([Zn₁₋ₓAlₓ(OH)₂]⁺(BrO₃⁻)·yH₂O) facilitates bromine release through ion exchange in acidic media. The layered morphology increases surface area, enhancing contact between phenanthrene and Br⁻ ions. Kinetic studies suggest a second-order dependence on phenanthrene and Br⁻ concentrations .
Enhancing Radical Bromination Efficiency
Optimizing the AIBN:NBS ratio (1:10) minimizes side reactions. Polar solvents like THF stabilize bromine radicals, improving selectivity. Future work could explore photocatalysts to reduce reliance on thermal initiation .
Applications and Industrial Relevance
This compound’s utility spans:
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Pharmaceuticals : Intermediate in antitumor agents (e.g., camptothecin derivatives).
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Materials Science : Building block for organic light-emitting diodes (OLEDs).
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Agrochemicals : Precursor for bioactive phenanthrene derivatives.
The LDH method’s scalability (patented in China) positions it as the leading industrial process, while radical bromination remains favored in laboratory settings for its rapid kinetics .
Chemical Reactions Analysis
Types of Reactions: 9-Bromophenanthrene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution and coupling reactions.
Friedel-Crafts Reactions: It can be used as a reagent in Friedel-Crafts reactions.
Diels-Alder Reactions: It is also involved in Diels-Alder reactions.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols.
Friedel-Crafts Reactions: Typically involve the use of aluminum chloride as a catalyst.
Diels-Alder Reactions: Involve dienes and dienophiles under thermal conditions.
Major Products:
9-Bromoanthracene: Formed through substitution reactions.
9-Bromophenanthroline and 9-Bromophenanthridine: Formed through coupling reactions.
Scientific Research Applications
General Properties
9-Bromophenanthrene is characterized by its solid state at room temperature, high melting point (60-64°C), and sparing solubility in water, while being soluble in various organic solvents such as ethanol and acetone. The presence of a bromine atom at the ninth carbon position of the phenanthrene structure enhances its reactivity and fluorescence properties under ultraviolet (UV) light .
Analytical Chemistry
One of the primary applications of this compound is in analytical chemistry, particularly in fluorescence-based detection methods. Recent studies have demonstrated its effectiveness as a fluorescence probe for detecting metal ions such as chromium (Cr(6+)) and iron (Fe(3+)). The compound exhibits room temperature phosphorescence (RTP), which can be optimized for sensitive detection at low concentrations. For instance, a study utilizing a Flow Inject Drop Luminescence Sensor (FIDLS) system reported a minimum detectable concentration of 8.0 × 10^-10 mol/L for this compound, highlighting its potential for trace analysis .
Coordination Chemistry
This compound has been effectively used in coordination reactions, where it acts as a ligand. Its ability to form complexes with various metal ions allows for the development of new materials with tailored properties. The fluorescence characteristics of this compound make it particularly suitable for monitoring these coordination processes through fluorescence spectroscopy .
Synthesis of Derivatives
The bromine atom in this compound makes it an ideal precursor for synthesizing various derivatives through electrophilic substitution reactions. For example, bromination reactions can yield dibromophenanthrenes, which have been characterized using techniques like NMR and X-ray diffraction . These derivatives often exhibit altered physical and chemical properties that can be exploited in further research.
Nonlinear Optical Applications
Recent investigations into the nonlinear optical (NLO) properties of this compound have revealed its potential in optoelectronic applications such as optical switching and telecommunications. The compound's molecular structure allows for significant electronic transitions, which are crucial for enhancing NLO effects. Studies indicate that compounds with higher dipole moments and polarizability—characteristics found in this compound—are more effective in these applications .
Case Study 1: Room Temperature Phosphorescence Analysis
A study focused on optimizing the RTP of this compound revealed that sodium deoxycholate (NaDC) could enhance its phosphorescence. The researchers optimized various parameters including injection speed and solvent composition to achieve maximum intensity at specific concentrations, demonstrating the practical application of this compound in advanced analytical techniques .
Case Study 2: Synthesis of Poly(this compound)
Electrosynthesis techniques have been employed to create poly(this compound), a novel semiconducting polymer derived from this compound through anodic oxidation. This polymer showcases promising electrical properties that could be harnessed in organic electronics, indicating a significant advancement in material science applications .
Mechanism of Action
The mechanism of action of 9-bromophenanthrene involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles, allowing it to undergo substitution reactions. Additionally, its fluorescence properties under ultraviolet light make it useful as a molecular probe in analytical applications .
Comparison with Similar Compounds
Physical and Thermochemical Properties
Key Observations :
- Thermal Stability : Brominated PAHs generally exhibit higher sublimation enthalpies compared to chlorinated analogues due to stronger van der Waals interactions .
- Solubility: Brominated derivatives (e.g., this compound) are more soluble in non-polar solvents than chlorinated or iodinated counterparts due to polarizability differences .
Dearomative Reactions
This compound undergoes dearomative carbo-diboration with visible-light catalysis to yield dihydro derivatives (72% yield), a reaction that fails with 1-bromonaphthalene due to the latter’s higher aromaticity .
Cross-Coupling Reactions
- Suzuki-Miyaura : Reacts with boronic acids to form biaryls, crucial for pharmaceuticals and materials science .
- Rhodium-Catalyzed Arylation : Efficiently couples with phosphines (60–75% yields), outperforming sterically hindered aryl bromides .
Comparison with 9-Bromoanthracene :
- Friedel-Crafts Acylation : this compound forms 3-acetyl derivatives (e.g., compound 28 ), while 9-iodophenanthrene fails under similar conditions, necessitating Finkelstein reactions for iodination .
- Electrophilic Substitution : Bromine’s moderate electronegativity balances reactivity and directing effects, unlike chlorine (less reactive) or iodine (prone to elimination) .
Biological Activity
9-Bromophenanthrene (C14H9Br) is a halogenated polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique biological activities and potential applications in various fields, including environmental science and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, encompassing its metabolism, mutagenicity, phototoxicity, and implications for human health.
This compound is characterized by a bromine atom attached to the ninth carbon of the phenanthrene structure, which significantly influences its chemical reactivity and biological interactions. The compound is a solid at room temperature with a melting point ranging from 60-64°C and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone .
Metabolism and Toxicological Profile
Metabolism : The metabolic pathways of this compound have been studied primarily through its interaction with liver microsomes. Research indicates that it undergoes metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules .
Toxicity : this compound has been associated with various toxic effects. In vitro studies have shown that it can induce lipid peroxidation, a process linked to oxidative stress and cellular damage. The extent of lipid peroxidation induction varies among different PAHs, with this compound demonstrating moderate activity compared to other halo-PAHs .
Mutagenicity and Carcinogenicity
The mutagenic potential of this compound has been evaluated using bacterial assays. It has been shown to cause mutations in specific strains of Salmonella typhimurium, indicating its capacity to act as a mutagen . Furthermore, studies suggest a correlation between exposure to halogenated PAHs and increased cancer risk, although direct evidence linking this compound specifically to carcinogenic outcomes in humans remains limited.
Phototoxicity
Phototoxicity studies reveal that upon exposure to ultraviolet (UV) light, this compound can generate reactive oxygen species (ROS), leading to oxidative damage in biological systems. This property is particularly relevant in environmental contexts where sunlight exposure may enhance the toxicity of this compound .
Applications in Research and Industry
Despite its potential risks, this compound has found applications in various analytical techniques:
- Fluorescence Probes : Its fluorescence properties make it useful as a probe for detecting metal ions and other analytes in solution. Studies demonstrate its effectiveness in room temperature phosphorescence analysis, where it exhibits strong blue fluorescence under UV light .
- Drug Development : Researchers are exploring its structural characteristics for developing new pharmaceuticals targeting various diseases, leveraging its ability to modify biological activity .
Case Studies
Several studies have investigated the biological effects of this compound:
- Lipid Peroxidation Induction : A study examined the induction of lipid peroxidation by various halo-PAHs, including this compound. It was found that while it induced lipid peroxidation, the levels were significantly lower than those induced by more potent PAHs like benzo[a]pyrene .
- Mutagenicity Testing : In a series of Ames tests using S. typhimurium, this compound was shown to be mutagenic under specific conditions, reinforcing concerns about its potential health impacts when humans are exposed through environmental pathways .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 9-Bromophenanthrene in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemically compatible gloves (e.g., nitrile) and lab coats to prevent skin contact. Inspect gloves for permeability and breakthrough time as per manufacturer guidelines .
- Ventilation : Maintain adequate airflow during small-scale use. For large-scale/emergency scenarios, use NIOSH/MSHA or EN 136-approved respirators if exposure limits are exceeded .
- Hygiene : Avoid eating, drinking, or smoking in lab areas. Wash hands thoroughly after handling and decontaminate clothing before reuse .
Q. How should this compound be stored to ensure chemical stability?
- Methodological Answer :
- Store in a dry, cool, and well-ventilated environment. Containers must be tightly sealed to prevent degradation.
- Classification under German storage categories (LGK 11/13) recommends separation from incompatible substances (e.g., strong oxidizers) .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- A common method involves bromination of phenanthrene using bromine in the presence of Lewis acids (e.g., FeBr₃).
- Microwave-assisted synthesis (45 seconds) with sodium azide and potassium tert-butoxide in DMSO offers a high-yield, rapid alternative .
Q. Which spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Gas chromatography-MS (GC-MS) with electron ionization (EI) for molecular weight confirmation .
- Infrared (IR) Spectroscopy : Identification of C-Br stretching vibrations (~550–600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in vapor pressure data for halogenated polycyclic aromatic compounds like this compound?
- Methodological Answer :
- Compare experimental data (e.g., Knudsen effusion method) with computational predictions (e.g., COSMOtherm software).
- Validate results against NIST Standard Reference Data, which provides sublimation enthalpy (100.5 ± 1.8 kJ/mol at 315–368 K) and ionization energy (7.48–7.58 eV) .
Q. What strategies are recommended for assessing environmental risks of this compound given limited ecotoxicity data?
- Methodological Answer :
- In Silico Modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict biodegradation and bioaccumulation factors (BCF).
- Experimental Testing : Conduct acute toxicity assays (e.g., Daphnia magna immobilization) and measure PNEC (Predicted No-Effect Concentration) .
Q. How does this compound interact with metal ions in photophysical studies?
- Methodological Answer :
- Phosphorescence Analysis : Monitor room-temperature phosphorescence (RTP) quenching upon interaction with metal ions (e.g., Cu²⁺, Fe³⁺).
- Spectrofluorimetry : Use Stern-Volmer plots to quantify binding constants and dynamic/static quenching mechanisms .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry and calculate HOMO-LUMO gaps using B3LYP/6-311+G(d,p) basis sets.
- Molecular Dynamics (MD) : Simulate sublimation behavior using NIST-derived thermodynamic parameters (e.g., enthalpy, entropy) .
Properties
IUPAC Name |
9-bromophenanthrene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQXKVWKJVUZDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049321 | |
Record name | 9-Bromophenanthrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-17-1 | |
Record name | 9-Bromophenanthrene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromophenanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Bromophenanthrene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400708 | |
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Record name | 9-Bromophenanthrene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-bromophenanthrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.502 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-BROMOPHENANTHRENE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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